tert-butyl 3H-spiro[1,3-benzothiazole-2,4'-piperidine]-1'-carboxylate
Overview
Description
“tert-butyl 3H-spiro[1,3-benzothiazole-2,4’-piperidine]-1’-carboxylate” is a chemical compound with the CAS Number: 1221792-85-3 and Linear Formula: C16H22N2O2S . It has a molecular weight of 306.43 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C16H22N2O2S/c1-15(2,3)20-14(19)18-10-8-16(9-11-18)17-12-6-4-5-7-13(12)21-16/h4-7,17H,8-11H2,1-3H3 . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
This compound has a melting point range of 104 - 106 degrees Celsius . It should be stored under nitrogen .Scientific Research Applications
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors
Research has explored the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors. Notably, tert-butyl pyrazolospirolactam core was synthesized from ethyl 3-amino-1H-pyrazole-4-carboxylate, involving a 10-step synthesis with only one chromatography procedure. This work is significant for developing novel acetyl-CoA carboxylase inhibitors, highlighting the relevance of tert-butyl spiropiperidine in medicinal chemistry (Huard et al., 2012).
Sigma Ligands with Subnanomolar Affinity
Another study investigated spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines as sigma ligands. The research aimed to determine structural factors governing sigma 1/sigma 2 affinity and selectivity within this class of compounds. Tert-butyl spiropiperidine was relevant in these studies, contributing to understanding sigma receptor pharmacology (Moltzen, Perregaard, & Meier, 1995).
Synthesis and Antihypertensive Activity
A series of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, including tert-butyl spiropiperidine, was synthesized and evaluated for antihypertensive activity. This research has implications for developing new antihypertensive drugs, illustrating the potential of tert-butyl spiropiperidine in cardiovascular pharmacology (Clark et al., 1983).
Synthesis of Spiro[indole‐3,4′‐piperidin]‐2‐ones
Research on the synthesis of spiro[indole-3,4'-piperidin]-2-ones has utilized tert-butyl spiropiperidine. This synthetic route contributes to the field of organic chemistry, particularly in the development of spiro-compounds with potential pharmaceutical applications (Freund & Mederski, 2000).
Safety And Hazards
properties
IUPAC Name |
tert-butyl spiro[3H-1,3-benzothiazole-2,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-15(2,3)20-14(19)18-10-8-16(9-11-18)17-12-6-4-5-7-13(12)21-16/h4-7,17H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVFOHKAHYYVFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3H-spiro[1,3-benzothiazole-2,4'-piperidine]-1'-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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